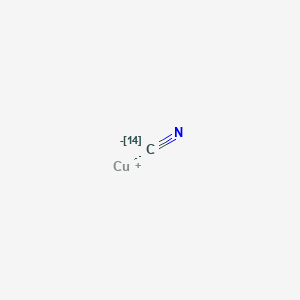
Azanylidyne(114C)methane;copper(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azanylidyne(114C)methane;copper(1+) is a chemical compound with the molecular formula CCuN and a molecular weight of 91.56 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azanylidyne(114C)methane;copper(1+) typically involves the reaction of copper salts with organic ligands containing nitrogen. One common method is the reaction of copper(I) chloride with azanylidyne(114C)methane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the copper(I) ion.
Industrial Production Methods
Industrial production of Azanylidyne(114C)methane;copper(1+) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control.
Analyse Des Réactions Chimiques
Types of Reactions
Azanylidyne(114C)methane;copper(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can be reduced back to copper(0) under specific conditions.
Substitution: The nitrogen ligand can be substituted with other ligands, leading to the formation of different copper complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other nitrogen-containing ligands under controlled conditions.
Major Products Formed
Oxidation: Copper(II) complexes with different ligands.
Reduction: Metallic copper or copper(0) complexes.
Substitution: New copper complexes with substituted ligands.
Applications De Recherche Scientifique
Azanylidyne(114C)methane;copper(1+) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including coupling reactions and polymerization.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and metalloprotein studies.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Azanylidyne(114C)methane;copper(1+) involves its interaction with molecular targets through coordination chemistry. The copper ion can coordinate with various ligands, leading to the formation of stable complexes. These complexes can interact with biological molecules, such as proteins and nucleic acids, influencing their structure and function. The pathways involved often include redox reactions and ligand exchange processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Azanylidyne(113C)methane;copper(1+)
- Azanylidyne(115C)methane;copper(1+)
- Azanylidyne(114C)methane;silver(1+)
Uniqueness
Azanylidyne(114C)methane;copper(1+) is unique due to its specific coordination chemistry and the stability of its copper(I) complex. Compared to similar compounds, it exhibits distinct reactivity and stability, making it particularly useful in catalytic and biological applications.
Propriétés
IUPAC Name |
azanylidyne(114C)methane;copper(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CN.Cu/c1-2;/q-1;+1/i1+2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBRDRYODQBAMW-DEQYMQKBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[Cu+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14C-]#N.[Cu+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCuN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













